molecular formula C6H10Cl2N2 B12112018 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Katalognummer: B12112018
Molekulargewicht: 181.06 g/mol
InChI-Schlüssel: AZFZKERSAPWMDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to an imidazole ring, which imparts unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    4-(2-Chloroethyl)morpholine hydrochloride: This compound also contains a chloroethyl group but is attached to a morpholine ring instead of an imidazole ring.

    Melphalan: An alkylating agent used in chemotherapy, which contains a bis(2-chloroethyl)amine group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other similar compounds.

Eigenschaften

Molekularformel

C6H10Cl2N2

Molekulargewicht

181.06 g/mol

IUPAC-Name

4-(2-chloroethyl)-1-methylimidazole;hydrochloride

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H

InChI-Schlüssel

AZFZKERSAPWMDA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)CCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.